Pusilline

Description

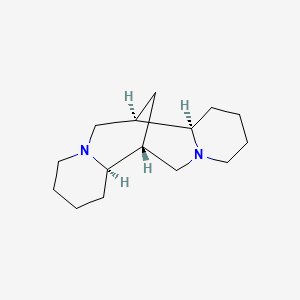

Structure

3D Structure

Properties

CAS No. |

492-06-8 |

|---|---|

Molecular Formula |

C15H26N2 |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m1/s1 |

InChI Key |

SLRCCWJSBJZJBV-KBUPBQIOSA-N |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 |

Origin of Product |

United States |

Structural Elucidation Methodologies and Advancements for Pusilline

Challenges in Early Structural Assignment and Subsequent Revisions

Early work on the structural assignment of pusilline faced challenges, leading to initial misassignments. This compound was first isolated from Lupinus pusillus Pursh and its structure was initially proposed as a dihydrosparteine. clockss.org However, due to the marked similarity between its properties and those of sparteine (B1682161), this compound was tentatively represented with a different structure. cdnsciencepub.com Subsequent research involving the isolation of l-spartalupine from Lupinus sericeus Pursh led to the correct assignment of its structure. clockss.org It was unequivocally concluded that l-pusilline and l-β-isosparteine are identical. cdnsciencepub.com This was further confirmed by converting this compound to d-sparteine through mild oxidation followed by catalytic hydrogenation. cdnsciencepub.com

Advanced Spectroscopic Techniques in Elucidation

Spectroscopic techniques are primary methods for determining the structure of compounds, offering accurate and rapid analysis, especially when combined to provide overlapping information. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

NMR spectroscopy is a widely used and well-developed technique for determining molecular structure. washington.edu It provides detailed information about the molecular structure and connectivity of compounds. solubilityofthings.com Key parameters in NMR include chemical shifts, integration, and splitting or multiplicity. lehigh.edu

¹H NMR: This technique provides information about the hydrogen atoms in a molecule, including their chemical environment and coupling interactions with neighboring protons.

¹³C NMR: ¹³C NMR provides information about the carbon skeleton of the molecule. magritek.com Chemical shifts in the ¹³C NMR spectrum can help identify different types of carbon atoms. magritek.com

2D-NMR: Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing connectivity between atoms and assigning peaks in complex spectra. washington.eduhmdb.cahmdb.caresearchgate.net These methods help overcome the overlap of signals often encountered in 1D NMR spectra of complex molecules. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS, GC-MS, MS/MS, IMS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pattern. lehigh.edubioanalysis-zone.com MS separates ions based on their mass-to-charge ratio (m/z). mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of liquid chromatography with mass spectrometry, enabling the analysis of complex mixtures. mdpi.comeag.com LC-MS/MS, or tandem mass spectrometry, offers increased sensitivity and selectivity by employing multiple stages of mass analysis. bioanalysis-zone.comeag.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another hyphenated technique that combines gas chromatography with mass spectrometry, widely used for the analysis of volatile and semi-volatile compounds. mdpi.comwaters.com GC-MS/MS provides enhanced specificity for target analytes. chromatographyonline.com

Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge as they move through a buffer gas under an electric field. bioanalysis-zone.com IMS can be coupled with MS to add another dimension of separation. bioanalysis-zone.com

Vibrational and Electronic Spectroscopy (e.g., IR, UV-Vis)

Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule. sciencesconf.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. lehigh.edujasco-global.com Absorption of infrared light occurs due to changes in the dipole moment of molecular vibrations. jasco-global.com

UV-Vis Spectroscopy: UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, which causes electronic transitions in molecules. washington.eduspectroscopyonline.com This technique can provide information about conjugated systems and chromophores. ksu.edu.sa

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is considered the most powerful technique for determining the three-dimensional structure of molecules at the atomic level, including the absolute configuration of chiral compounds. researchgate.netnih.gov It relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal. researchgate.net Determining absolute configuration using X-ray diffraction is based on anomalous scattering, which causes differences in the intensities of Bijvoet pairs in non-centrosymmetric space groups. mit.edu While traditionally requiring heavier atoms to enhance the anomalous signal, newer methods allow for the determination of absolute configuration with lighter elements like oxygen, provided high-quality crystals are obtained. mit.edu Obtaining a high-quality single crystal can be a limitation for some natural products. researchgate.net

Computational Approaches to Structural Elucidation

Computational methods play an increasingly important role in structural elucidation, often complementing experimental data. These approaches can be used to predict spectroscopic parameters, evaluate possible structures, and determine relative energies and conformations. For instance, computational studies can help in the assignment of NMR signals by calculating chemical shifts for proposed structures and comparing them with experimental data. They can also be used to model molecular vibrations for IR analysis or electronic transitions for UV-Vis spectra. Furthermore, computational chemistry can assist in understanding the complex stereochemistry of molecules like this compound by exploring different conformers and their relative stabilities.

Density Functional Theory (DFT) for Geometry Optimization and NMR Prediction

Density Functional Theory (DFT) calculations have become an indispensable tool in the structural elucidation of natural products, complementing experimental spectroscopic data. This computational approach allows for the optimization of molecular geometries and the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts nih.govspectroscopyonline.comspectroscopyonline.com. The procedure typically involves conformational searching, geometry optimization at a DFT level, and subsequent NMR calculations (chemical shifts and/or coupling constants) nih.gov. The calculated NMR data, often Boltzmann-averaged over significant conformers, are then correlated with experimental NMR spectra to validate proposed structures or differentiate between possible isomers nih.gov.

In the context of sparteine alkaloids, which include this compound (β-isosparteine), DFT calculations have been successfully applied to aid structural investigations. For instance, DFT calculations were utilized in the study of sparteine N1-oxide and α-isosparteine N-oxide to determine their structures and calculate the effects of N-oxidation on ¹H and ¹³C NMR chemical shifts nih.govmdpi.com. These calculations provided valuable insights into the electronic structure and how it influences the observed NMR signals in these related bis-quinolizidine systems mdpi.com. The relatively rigid skeleton of α-isosparteine, for example, allowed for a more precise determination of N-oxide effects through DFT mdpi.com.

As an illustration of the application of DFT in predicting NMR shifts in related compounds, the calculated N-oxide effects on the ¹³C NMR chemical shifts for α-isosparteine are presented below, showing the difference between the chemical shifts of the N-oxide and the parent alkaloid mdpi.com:

| Carbon Atom | Calculated N-oxide Effect (ΔδC, ppm) |

| C2 | +11.0 |

| C6 | +7.2 |

| C10 | +9.8 |

| C3, C5, C7, C9 | -4.2 to +0.9 |

| A ring γ-effect | ~-1.1 |

| B and C rings γ-effect | ~-5.1 |

| D ring | -0.6 to -3.1 |

Note: Data adapted from a study on α-isosparteine N-oxide mdpi.com, illustrating the application of DFT in predicting NMR chemical shifts in sparteine alkaloids.

Furthermore, DFT calculations of GIAO NMR shielding tensors, combined with statistical analysis methods like DP4+, have been employed to deduce the relative configurations of epimeric quinolizidine (B1214090) alkaloids researchgate.netresearchgate.net. This approach involves comparing the calculated NMR shifts for different possible stereoisomers with experimental data to determine the most probable structure researchgate.net.

Comprehensive Stereochemical Assignment and Confirmation

Modern approaches for stereochemical assignment often integrate computational methods with experimental techniques. As mentioned earlier, DFT calculations of NMR chemical shifts, coupled with statistical methods like DP4+, can be used to deduce the relative configurations of stereoisomers by comparing calculated and experimental NMR data researchgate.net.

Confirmation of absolute configuration, which specifies the spatial arrangement of atoms of a chiral molecule, can be achieved through various methods. Comparison of experimental and theoretical Electronic Circular Dichroism (ECD) spectra is a powerful technique for determining absolute configuration researchgate.net. By calculating the ECD spectra for different enantiomers using computational methods and comparing them to the experimentally obtained ECD spectrum, the absolute configuration can be assigned researchgate.net.

X-ray crystallography provides an unambiguous method for determining both the relative and absolute configurations of a molecule, provided that suitable crystals can be obtained uva.esresearchgate.net. This technique directly reveals the arrangement of atoms in the solid state smu.edu. While direct X-ray crystallographic data for this compound itself were not explicitly found in the immediate search results, X-ray crystallography has been used to confirm the stereochemistry of intermediates in the synthesis of (+)-β-isosparteine, highlighting its role in confirming stereochemical assignments in this class of compounds uva.es.

The comprehensive stereochemical assignment of this compound has thus involved a combination of classical chemical methods and modern techniques, including computational analysis of spectroscopic data and crystallographic studies on related compounds or synthetic intermediates.

Biosynthetic Pathways and Precursors of Pusilline

General Biosynthesis of Quinolizidine (B1214090) Alkaloids from L-Lysine

The initial and committed step in the biosynthesis of quinolizidine alkaloids is the decarboxylation of L-lysine to form cadaverine (B124047). nih.govacs.orgmdpi.commdpi.comrsc.orgfrontiersin.orgresearchgate.net Cadaverine, a symmetrical diamine, serves as a key intermediate. rsc.orgwikipedia.org Tracer studies using isotopically labeled lysine (B10760008) and cadaverine have demonstrated that the carbon skeleton of sparteine-like quinolizidine alkaloids is derived from three units of L-lysine, which are incorporated via cadaverine. rsc.orgwikipedia.org

Key Enzymatic Steps in Quinolizidine Alkaloid Formation

The conversion of L-lysine to the quinolizidine core involves several crucial enzymatic steps, including decarboxylation, oxidative deamination, and cyclization reactions. rsc.orgresearchgate.netresearchgate.net

Decarboxylation and Oxidative Deamination Reactions

The first step, the decarboxylation of L-lysine, is catalyzed by the enzyme lysine decarboxylase (LDC). nih.govacs.orgmdpi.commdpi.comrsc.orgresearchgate.netfrontiersin.orgresearchgate.net This enzyme removes the carboxyl group from L-lysine, yielding cadaverine. nih.govrsc.orgresearchgate.net Following the formation of cadaverine, oxidative deamination occurs. This reaction, likely catalyzed by a copper amine oxidase (CAO) or potentially a transaminase, converts cadaverine to 5-aminopentanal (B1222117). nih.govacs.orgmdpi.comrsc.orgresearchgate.netrsc.orgrsc.org 5-aminopentanal is an unstable intermediate that exists in equilibrium with its cyclic form, Δ¹-piperideine. nih.govmdpi.comrsc.orgresearchgate.netrsc.org

Key enzymes involved in these initial steps include:

| Enzyme Name | Abbreviation | EC Number | Reaction Catalyzed | Precursor/Substrate | Product(s) |

| Lysine Decarboxylase | LDC | EC 4.1.1.18 | Decarboxylation | L-Lysine | Cadaverine |

| Copper Amine Oxidase | CAO | EC 1.4.3.22 | Oxidative Deamination and Cyclization | Cadaverine | Δ¹-Piperideine |

Cyclization Processes to Form the Quinolizidine Core

The spontaneous cyclization of 5-aminopentanal leads to the formation of Δ¹-piperideine, a cyclic imine. nih.govmdpi.comresearchgate.netrsc.org Δ¹-piperideine is considered a universal intermediate in the biosynthesis of various Lys-derived alkaloids, including quinolizidine alkaloids. nih.govfrontiersin.orgresearchgate.net The formation of the quinolizidine core involves the coupling of Δ¹-piperideine units. nih.govrsc.org While the exact enzymatic steps for the complete formation of the tetracyclic core are not fully elucidated, it is understood to involve dimerization and further cyclization processes. nih.govrsc.org One proposed mechanism involves an aldol-like coupling between tautomers of Δ¹-piperideine. acs.orgnih.gov This dimerization can lead to intermediates like tetrahydroanabasine, which is then further modified. acs.orgnih.gov

Proposed Biosynthetic Routes to Sparteine-Type Alkaloids

Sparteine-type alkaloids, such as sparteine (B1682161) and its isomer β-isosparteine (pusilline), are tetracyclic structures derived from three C₅ units originating from L-lysine. rsc.orgwikipedia.org Several hypotheses have been proposed to explain the formation of the sparteine skeleton. rsc.org A preferred hypothesis suggests that the pathway proceeds through the dimerization of Δ¹-piperideine, followed by subsequent cyclizations and modifications. acs.orgnih.govrsc.org

Research, particularly in Lupinus species, indicates that sparteine can serve as a precursor for other quinolizidine alkaloids, such as lupanine. researchgate.netbiorxiv.org Enzymes like cytochrome P450 monooxygenase (CYP71D189) and a short-chain dehydrogenase/reductase (SDR1) have been identified in Lupinus angustifolius that can sequentially oxidize sparteine to lupanine, supporting the role of sparteine as an intermediate in the biosynthesis of more complex QAs. biorxiv.org Given that this compound is an isomer of sparteine, it is plausible that its biosynthesis shares common initial steps with sparteine, diverging at later stages through different cyclization or modification patterns.

A simplified proposed pathway to sparteine-type alkaloids involves:

Decarboxylation of L-lysine to cadaverine. nih.govrsc.org

Oxidative deamination of cadaverine to 5-aminopentanal, which cyclizes to Δ¹-piperideine. nih.govrsc.org

Dimerization of Δ¹-piperideine units. acs.orgnih.govrsc.org

Further cyclization and enzymatic modifications to form the tetracyclic sparteine or β-isosparteine (this compound) skeleton. nih.govrsc.org

Detailed research findings on the specific steps leading directly to this compound are less extensive than those for sparteine, but the shared structural features and co-occurrence in plants like Lupinus strongly suggest a common biosynthetic origin from L-lysine and involvement of similar early intermediates. cdnsciencepub.comrsc.org

Comparative Analysis with Related Natural Product Biosyntheses

The biosynthesis of quinolizidine alkaloids from L-lysine shares similarities with the pathways leading to other lysine-derived alkaloids, such as piperidine (B6355638) and lycopodium (B1140326) alkaloids. nih.govacs.orgnih.govresearchgate.netfrontiersin.org In all these pathways, the initial step involves the decarboxylation of L-lysine by LDC to produce cadaverine. nih.govresearchgate.netfrontiersin.org Cadaverine is then converted to Δ¹-piperideine via oxidative deamination and cyclization, which serves as a common intermediate. nih.govresearchgate.netfrontiersin.org

However, the subsequent steps diverge, leading to the distinct structural classes of alkaloids. For instance, piperidine alkaloids like pelletierine (B1199966) and lobeline (B1674988) are formed from one unit of cadaverine and other precursors. nih.govfrontiersin.org Lycopodium alkaloids, such as lycopodine, also originate from lysine via cadaverine, but involve different coupling and cyclization patterns compared to quinolizidine alkaloids. nih.govfrontiersin.org

The formation of the bicyclic quinolizidine core, as seen in alkaloids like lupinine (B175516), involves the coupling of two C₅ units derived from lysine. rsc.org The tetracyclic sparteine-type alkaloids, on the other hand, are formed from three C₅ units. rsc.orgwikipedia.org This difference in the number of incorporated C₅ units highlights a key divergence point in the biosynthetic pathways leading to bicyclic versus tetracyclic quinolizidine alkaloids.

Comparative studies of the enzymes involved in these pathways, particularly the amine oxidases and enzymes catalyzing cyclization, provide insights into the evolutionary relationships and substrate specificities that dictate the final alkaloid structure. While the initial steps are conserved among lysine-derived alkaloids, the downstream enzymatic machinery and the specific ways in which the Δ¹-piperideine units are coupled and modified determine whether a piperidine, quinolizidine, indolizidine, or lycopodium alkaloid is produced. nih.govacs.orgnih.govresearchgate.netfrontiersin.org

Chemical Synthesis and Analog Development of Pusilline

Strategic Approaches to the Synthesis of Pusilline and β-Isosparteine

The synthesis of this compound (β-Isosparteine) presents a challenge due to its fused tetracyclic ring system and the requirement for precise control over the stereochemistry at its chiral centers. ontosight.ai Various strategic approaches have been developed to construct this complex framework, often leveraging key intermediates and transformations to establish the desired connectivity and stereochemical relationships. These strategies frequently involve the convergent assembly of the quinolizidine (B1214090) core and the appended piperidine (B6355638) rings.

Development of Stereocontrolled Methodologies

Stereocontrolled methodologies are crucial for the synthesis of this compound and other sparteine (B1682161) alkaloids, as the biological activity and physical properties of these compounds are highly dependent on their specific stereochemistry. clockss.orgresearchgate.netsoton.ac.ukcrossref.orgsoton.ac.uk Researchers have focused on developing reactions that selectively form the required diastereomers and enantiomers. This includes the use of chiral auxiliaries, asymmetric catalysis, and carefully designed reaction sequences that exploit the inherent stereochemical preferences of cyclic systems. The successful synthesis of (±)-β-isosparteine in a stereocontrolled fashion from readily available synthons exemplifies this focus. clockss.orgcrossref.org Establishing the correct relative and absolute stereochemistry at the four stereogenic centers is a primary goal in these synthetic efforts. soton.ac.ukacs.orgnih.gov

Total Synthesis Efforts and Advancements

Utilization of Tetraoxobispidine Synthons

Tetraoxobispidine derivatives have proven to be versatile synthetic platforms for the construction of the sparteine alkaloid framework, including β-Isosparteine. clockss.orgresearchgate.netacs.orgnih.govacs.org These bicyclic compounds embed the central BC-ring domain of the sparteine system in a form amenable to the regio- and stereocontrolled annulation of the A and D rings. clockss.org For example, 3,7-diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane has been utilized as a common precursor for the stereocontrolled synthesis of sparteine, α-isosparteine, and β-isosparteine. researchgate.netacs.orgnih.gov A synthesis of (±)-β-isosparteine from this synthon involved a sequence incorporating imide reduction, Sakurai allylation, and ring-closing olefin metathesis reactions. clockss.orgresearchgate.net

Diastereoselective Imino-Aldol Reactions in Stereocenter Construction

Diastereoselective imino-aldol reactions have been employed as a key strategy for the construction of stereocenters in the synthesis of this compound (β-Isosparteine). wikipedia.orgvulcanchem.com This approach allows for the simultaneous formation of carbon-carbon bonds and the introduction of chirality with controlled relative stereochemistry. A two-directional synthesis of (+)-β-isosparteine from glutaric acid successfully utilized a double imino-aldol reaction to assemble the entire carbon and nitrogen backbone, establishing the requisite relative and absolute stereochemistry at the four stereogenic centers in a single step. soton.ac.ukacs.orgnih.gov This highlights the power of imino-aldol chemistry in creating complex molecular architectures with high stereochemical fidelity.

Ring-Closing Olefin Metathesis (RCM) Strategies

Ring-closing olefin metathesis (RCM) is a powerful tool in organic synthesis for the formation of cyclic structures, and it has been effectively applied in the synthesis of this compound (β-Isosparteine). researchgate.netnih.gov This reaction involves the catalytic redistribution of carbon-carbon double bonds, allowing for the formation of rings from acyclic or macrocyclic precursors containing terminal or internal olefins. harvard.eduwikipedia.org In the context of β-isosparteine synthesis, RCM has been used to construct key rings within the tetracyclic framework. clockss.orgresearchgate.netacs.orgnih.govacs.org For instance, a synthesis starting from a tetraoxobispidine precursor incorporated RCM as a crucial step after allylation reactions to form the necessary cyclic structures. clockss.orgresearchgate.net

Pyridine (B92270) Dearomatization Approaches

Pyridine dearomatization is an emerging strategy in alkaloid synthesis that involves the functionalization of the typically stable pyridine ring, leading to the formation of non-aromatic, often highly functionalized, cyclic systems. researchgate.netnih.govacs.orgresearchgate.netmdpi.com While research specifically detailing the application of pyridine dearomatization directly to the synthesis of this compound (β-Isosparteine) is less extensively documented in the provided sources compared to other methods, this approach has been successfully applied to the synthesis of other lupin alkaloids with related quinolizidine cores, such as matrine (B1676216) and sparteine. nih.govacs.orgresearchgate.netnih.gov These methods often leverage pyridine as a stable surrogate for reactive cyclic imines and involve dearomative annulation reactions to build the polycyclic framework. nih.govresearchgate.netmdpi.com The success of pyridine dearomatization in accessing related alkaloid structures suggests its potential as a strategic avenue for future investigations into this compound synthesis.

Synthetic Approaches to β-Isosparteine (this compound)

| Synthetic Strategy | Key Intermediates/Reactions | Example Precursor(s) | Reference(s) |

| Tetraoxobispidine Approach | Imide reduction, Sakurai allylation, RCM, Reduction | 3,7-diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane | clockss.orgresearchgate.netacs.orgnih.gov |

| Imino-Aldol Reactions | Double imino-aldol reaction, cyclization, reduction | Glutaric acid, tert-butanesulfinimine | soton.ac.uksoton.ac.ukacs.orgnih.gov |

| Ring-Closing Olefin Metathesis (RCM) | Formation of dienes, RCM, subsequent transformations | Diallyl derivatives (e.g., from tetraoxobispidine) | clockss.orgresearchgate.netacs.orgnih.gov |

| Pyridine Dearomatization | Dearomative annulation (Applied to related alkaloids) | Pyridine, glutaryl chloride (for related alkaloids) | nih.govacs.orgresearchgate.netnih.gov |

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound (β-isosparteine) and its analogs is a significant area of research, driven by the desire to access this complex molecular scaffold and explore the properties of related compounds. The synthesis typically involves multi-step reaction sequences that demand precise control over stereochemistry to achieve the desired isomeric form. nih.gov

Various synthetic routes have been developed for β-isosparteine. One approach involves starting from a tetraoxobispidine synthon and employing a sequence of reactions including imide reduction, Sakurai allylation, and ring-closing olefin metathesis. Another reported synthesis of a structural isomer of sparteine, Ψ-sparteine, from 2,2'-dipyridylmethane, followed by condensation and reduction, highlights alternative strategies for constructing the core ring system found in this compound. Biosynthetic studies of sparteine isomers, which include β-isosparteine, indicate that these alkaloids are derived from cadaverine (B124047) through a series of enzymatic transformations. nih.gov

While the provided search results indicate that researchers have developed synthetic routes to access this compound and its analogs for potential applications in medicinal chemistry, detailed descriptions of the synthesis of a wide range of this compound-specific derivatives were not extensively available within these results. However, the general principles of alkaloid synthesis and derivative development are applicable.

Design and Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery to understand how modifications to a molecule's chemical structure influence its biological activity. By synthesizing a series of derivatives with systematic structural variations, researchers can identify the key functional groups and structural features responsible for a compound's activity and potency.

Although specific detailed SAR studies focused solely on this compound derivatives were not prominently featured in the provided search results, the synthesis of derivatives is a common strategy in alkaloid research to explore their biological potential. The design of such derivatives would typically involve targeted modifications to the this compound scaffold, such as alterations to the nitrogen atoms, the carbon skeleton, or the introduction of various substituents. The synthesized derivatives would then be evaluated in relevant biological assays to establish correlations between structure and activity.

Exploration of Chemical Space through Derivative Synthesis

The concept of chemical space refers to the ensemble of all possible molecules, and exploring this vast space is crucial for discovering new compounds with desired properties. Derivative synthesis plays a vital role in navigating chemical space around a core scaffold like this compound. By employing diverse synthetic methodologies and building blocks, researchers can generate libraries of analogs that sample different regions of chemical space.

While the provided information does not detail specific chemical space exploration efforts centered on this compound, the synthesis of diverse quinolizidine alkaloid derivatives is a known area of research. Techniques such as combinatorial chemistry and parallel synthesis can be applied to generate large collections of this compound analogs. The exploration of this chemical space through derivative synthesis allows for the identification of compounds with potentially improved or novel biological activities compared to the parent compound. Computational tools and chemical databases are often used in conjunction with synthesis to design libraries and analyze the explored chemical space.

Development of Chiral Catalysts and Ligands based on Sparteine-Type Structures

Sparteine-type structures, including this compound (β-isosparteine) and sparteine itself, are a class of naturally occurring chiral diamines that have found applications in asymmetric synthesis. Sparteine, in particular, has been widely utilized as a chiral ligand for transition metal-catalyzed asymmetric reactions.

The development of chiral catalysts and ligands based on sparteine-type structures leverages their rigid or semi-rigid bicyclic or tetracyclic frameworks and the presence of nitrogen atoms capable of coordinating to metal centers. Sparteine forms complexes with various metals, including lithium, palladium, copper, cobalt, nickel, titanium, and zinc, and these complexes have been employed in a range of asymmetric transformations such as aldol (B89426) additions, oxidative kinetic resolutions, and coupling reactions.

The utility of sparteine as a chiral ligand has led to efforts to develop synthetic analogs and surrogates, particularly to address the availability of only one natural enantiomer of sparteine. For instance, a (+)-sparteine surrogate has been developed to access the opposite enantiomeric series in asymmetric synthesis. The bispidine core, which is the structural foundation of sparteine, has also served as a scaffold for designing new chiral catalysts by incorporating appropriate chiral groups. While this compound is a sparteine-type alkaloid, the provided search results primarily highlight the use and development of sparteine and its synthetic surrogates as chiral catalysts and ligands, rather than specifically detailing the application of this compound itself in this context. However, its structural relationship to sparteine suggests potential for exploration in similar catalytic applications.

Biological Activities: in Vitro Investigations and Mechanistic Pathways of Pusilline

Overview of Reported In Vitro Biological Activities

In vitro studies of the alkaloid extract from Genista vuralii, which contains Pusilline, have demonstrated notable biological activities, particularly in inhibiting the growth of various microorganisms. bidd.groupoup.com These findings suggest that this compound, as a constituent of this extract, may contribute to these observed effects. The extract has been evaluated for both antibacterial and antifungal properties against a panel of standard test strains. bidd.groupoup.com

Antimicrobial Activity Studies

Antimicrobial activity studies involving the alkaloid extract of Genista vuralii have provided insights into its efficacy against a range of bacterial and fungal pathogens. bidd.groupoup.com These investigations typically involve exposing the microorganisms to varying concentrations of the extract under controlled laboratory conditions to determine its inhibitory effects. wikipedia.orgherts.ac.uk

Antibacterial Efficacy Against Gram-Positive Microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis)

The alkaloid extract of Genista vuralii, containing this compound, has demonstrated significant antibacterial activity against Gram-positive bacteria. bidd.groupoup.com Specifically, studies have reported its efficacy against Staphylococcus aureus and Bacillus subtilis. bidd.groupoup.com The activity against these microorganisms is often quantified by determining the minimum inhibitory concentration (MIC). bidd.groupoup.com

Antibacterial Efficacy Against Gram-Negative Microorganisms (e.g., Pseudomonas aeruginosa, Escherichia coli)

Investigations have also assessed the antibacterial efficacy of the Genista vuralii alkaloid extract against Gram-negative microorganisms, including Pseudomonas aeruginosa and Escherichia coli. bidd.groupoup.com While activity may vary compared to Gram-positive bacteria, the extract has shown inhibitory effects against these important pathogens. bidd.groupoup.com

Antifungal Efficacy (e.g., Candida krusei, Candida albicans)

Beyond antibacterial effects, the Genista vuralii alkaloid extract has also been evaluated for its antifungal efficacy against yeast strains such as Candida krusei and Candida albicans. bidd.groupoup.com These studies contribute to understanding the broad-spectrum antimicrobial potential of the extract and its components, including this compound. bidd.groupoup.com

Determination of Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial potency of a compound or extract. herts.ac.ukuni-freiburg.decymitquimica.com It is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism after a standard incubation period. herts.ac.ukuni-freiburg.de In studies evaluating the Genista vuralii alkaloid extract, MIC values have been determined for the tested bacterial and fungal strains. bidd.groupoup.com

Based on one study, the in vitro antimicrobial results of the Genista vuralii alkaloid extract were classified according to their MIC values: significant activity was defined as an MIC of 100 µg/mL or less, moderate activity between 100 and 500 µg/mL, weak activity between 500 and 1000 µg/mL, and inactive above 1000 µg/mL. bidd.groupoup.com

Reported MIC values for the Genista vuralii alkaloid extract are presented in the table below:

| Microorganism | MIC (µg/mL) | Activity Classification |

| Staphylococcus aureus | 62.5 | Significant |

| Bacillus subtilis | 62.5 | Significant |

| Pseudomonas aeruginosa | 125 | Moderate |

| Escherichia coli | 500 | Moderate |

| Candida krusei | 62.5 | Significant |

| Candida albicans | 250 | Moderate |

*Data derived from studies on the alkaloid extract of Genista vuralii. bidd.groupoup.com

These data indicate that the Genista vuralii alkaloid extract, containing this compound, exhibits significant inhibitory activity against Staphylococcus aureus, Bacillus subtilis, and Candida krusei, and moderate activity against Pseudomonas aeruginosa and Candida albicans. bidd.groupoup.com

Methodological Frameworks for In Vitro Antimicrobial Assays

In vitro antimicrobial susceptibility testing employs various methodologies to assess the effectiveness of antimicrobial agents. Common methods include disk diffusion, agar (B569324) dilution, and broth dilution techniques. wikipedia.orgherts.ac.ukuni-freiburg.deciteab.comuminho.ptwikipedia.orgoup.com The broth microdilution method is frequently used for determining MICs and involves preparing serial dilutions of the test substance in a liquid growth medium inoculated with a standardized microbial suspension. wikipedia.orgherts.ac.ukuni-freiburg.deoup.com The lowest concentration showing no visible microbial growth after incubation is considered the MIC. herts.ac.ukuni-freiburg.de

In the study reporting the antimicrobial activity of the Genista vuralii alkaloid extract, the broth microdilution technique was employed to determine the MIC values against the tested bacterial and fungal strains. bidd.groupoup.com This method followed established standards for antimicrobial susceptibility testing. bidd.groupoup.com

Broader Biological Activities of Quinolizidine (B1214090) Alkaloids (General Context for this compound)

Quinolizidine alkaloids (QAs) are a group of nitrogenous heterocyclic compounds predominantly found in the Fabaceae family, although they have also been identified in other plant families and even in some animal species. nih.govacs.org These alkaloids are recognized for possessing a diverse spectrum of pharmacological effects. acs.orgnih.gov

Potential Cytotoxic Properties (In Vitro)

Several quinolizidine alkaloids have demonstrated in vitro cytotoxic activity against various human cancer cell lines. For instance, studies on six characterized QAs derived from Sophora flavescens Ait., including sophoridine, aloperine (B1664794), sophocarpine, matrine (B1676216), oxymatrine, and cytisine, revealed that aloperine exhibited the most potent in vitro cytotoxic activity against human cancer cell lines. Oxymatrine also showed selective anti-cancer activity against hepatocellular carcinoma HepG2 cells. sigmaaldrich.comnih.gov Analysis of DNA fragmentation and PARP cleavage indicated that aloperine treatment induced apoptosis in HL-60 cells, and autophagic formation of acidic vacuoles was also observed. sigmaaldrich.comnih.gov

While some QAs show cytotoxic potential, not all compounds within this class exhibit this activity. For example, a study evaluating the in vitro cytotoxicity of a new quinolizidine alkaloid, 17β-hydroxysophoridine, and four known compounds against human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) found that none of these compounds were cytotoxic to the tested cell lines. acs.org

Data on the in vitro cytotoxic activity of some quinolizidine alkaloids are summarized below:

| Quinolizidine Alkaloid | Cell Lines Tested | Key Findings | Source |

| Aloperine | HL-60, U937, K562, EC109, HepG2, lung cancer, glioma, ovarian cancer | Most potent cytotoxic activity against leukemia cell lines; selective activity against HepG2. Induced apoptosis and autophagy in HL-60 cells. | sigmaaldrich.comnih.govfrontiersin.org |

| Oxymatrine | HepG2 | Selective anti-cancer activity. | sigmaaldrich.comnih.gov |

| 17β-hydroxysophoridine | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Not cytotoxic to these cell lines. | acs.org |

| Compound 16 (from Sophora alopecuroides) | HeLa | Marginal cytotoxicity (IC50 = 24.27 μM). | researchgate.net |

Antiviral Activity (In Vitro)

Quinolizidine alkaloids and extracts containing them have been investigated for their in vitro antiviral properties against a range of viruses. Aloperine, a quinolizidine-type alkaloid, has shown potent activity against P. gingivalis invasion and its effect on outer membrane vesicle formation, with mechanisms related to the regulation of microtubule arrangement and expression of fimA. frontiersin.org Aloperine has also been identified as a lead compound functioning via virus-induced cell-cell fusion, providing a route for developing drugs targeting HIV and HCV infections. tandfonline.com

Studies on phenanthroquinolizidine alkaloids have also demonstrated in vitro antiviral activity, particularly against the Tobacco Mosaic Virus (TMV). researchgate.netplos.org For example, cryptopleurine (B1669640) and alkaloid 16 exhibited significantly higher in vitro antiviral activity against TMV compared to reference compounds like (R)-antofine and commercial Ningnanmycin. plos.org The introduction of a 6-hydroxyl group was found to increase anti-TMV activity, and the 14aR-configuration was identified as the preferred antiviral configuration for phenanthroquinolizidine alkaloids. plos.org

Certain quinolizidine alkaloids have also shown activity against Hepatitis B virus (HBV) in vitro. Compounds such as (+)-oxysophocarpine, (-)-sophocarpine, (+)-lehmannine, and (-)-13,14-dehydrosophoridine demonstrated significant anti-HBV activity with inhibitory potency against HBsAg and HBeAg secretion. nih.gov

Data on the in vitro antiviral activity of some quinolizidine alkaloids are presented below:

| Quinolizidine Alkaloid/Extract | Target Virus/Organism | Key Findings | Source |

| Aloperine | P. gingivalis, HIV, HCV | Potent activity against P. gingivalis invasion; functions via virus-induced cell-cell fusion against HIV and HCV. | frontiersin.orgtandfonline.com |

| Phenanthroquinolizidine alkaloids (e.g., cryptopleurine, alkaloid 16) | Tobacco Mosaic Virus (TMV) | Good to excellent in vitro activity; cryptopleurine and alkaloid 16 showed significantly higher activity than controls. SAR studies identified key structural features for activity. | researchgate.netplos.org |

| (+)-oxysophocarpine, (-)-sophocarpine, (+)-lehmannine, (-)-13,14-dehydrosophoridine | Hepatitis B virus (HBV) | Significant in vitro inhibitory potency against HBsAg and HBeAg secretion. | nih.gov |

Enzyme and Receptor Inhibition

Quinolizidine alkaloids have been reported to interact with and inhibit various enzymes and receptors. Lupinine (B175516) hydrochloride, for instance, is known as a mildly toxic acetylcholinesterase inhibitor, and lupinine itself has an inhibitory effect on acetylcholine (B1216132) receptors. wikipedia.org Quinolizidine alkaloids, in general, can lead to acetylcholinesterase (AchE) inhibition through nicotinic acetylcholine receptors. researchgate.net Aloperine, a quinolizidine alkaloid from Sophora alopecuroides, possesses insecticidal activity via binding to the nicotinic acetylcholine receptor. frontiersin.orgresearchgate.net

Beyond acetylcholine-related targets, quinolizidine alkaloids have also been associated with the selective inhibition of the IP3 receptor and HIV-1 RT inhibitory activity. nih.govacs.org The broad range of bioactivities exhibited by QAs suggests their interactions with various molecular targets and cellular pathways, including enzymes, receptors, ion channels, and signaling pathways. acs.org

Investigations into Pharmacological Mechanisms of Action (In Vitro)

Investigations into the pharmacological mechanisms of action of quinolizidine alkaloids in vitro have revealed interactions with various cellular processes and molecular targets. As mentioned, some QAs can induce apoptosis and autophagy in cancer cells, suggesting mechanisms related to programmed cell death pathways. sigmaaldrich.comnih.gov

The antiviral mechanisms of some QAs involve targeting specific stages of the viral life cycle or modulating the host immune response. For instance, aloperine's activity against P. gingivalis involves regulating microtubule arrangement and fimA expression. frontiersin.org Its potential against HIV and HCV is linked to inhibiting virus-induced cell-cell fusion. tandfonline.com Other QAs have shown inhibitory effects against HBV by reducing the secretion of viral antigens. nih.gov

In the context of enzyme and receptor interactions, the inhibition of acetylcholinesterase and acetylcholine receptors by certain quinolizidine alkaloids highlights their potential neuropharmacological effects. wikipedia.orgresearchgate.net The binding of aloperine to the nicotinic acetylcholine receptor is implicated in its insecticidal activity. frontiersin.orgresearchgate.net

Furthermore, the observed immunomodulatory effects of quinolizidine alkaloids like matrine in vitro suggest mechanisms involving the induction of specific cytokines such as IL-10, IL-27, and IFN-β, and the regulation of antiviral signaling pathways and inflammatory mediators. nih.govresearchgate.netnih.gov These in vitro studies provide insights into how quinolizidine alkaloids may exert their biological effects through complex interactions at the cellular and molecular levels.

| Quinolizidine Alkaloid | Proposed In Vitro Mechanism | Source |

| Aloperine | Induction of apoptosis and autophagy (in cancer cells); Regulation of microtubule arrangement and fimA expression (P. gingivalis); Inhibition of virus-induced cell-cell fusion (HIV, HCV). | sigmaaldrich.comnih.govfrontiersin.orgtandfonline.com |

| Certain QAs (e.g., (+)-oxysophocarpine) | Inhibition of HBsAg and HBeAg secretion (HBV). | nih.gov |

| Lupinine | Acetylcholinesterase inhibition; Acetylcholine receptor inhibition. | wikipedia.org |

| Aloperine | Binding to nicotinic acetylcholine receptor. | frontiersin.orgresearchgate.net |

| Matrine | Induction of IL-10, IL-27, and IFN-β; Regulation of antiviral signaling and inflammatory mediators. | nih.govresearchgate.netnih.gov |

| General QAs | Interaction with enzymes, receptors, ion channels, and signaling pathways. | acs.org |

Natural Occurrence and Phytochemical Context of Pusilline

Primary Botanical Sources and Isolation History

The initial identification and study of pusilline are closely associated with specific species of the Lupinus genus.

Lupinus pusillus Pursh

Lupinus pusillus, commonly known as dwarf lupine or rusty lupine, is an annual plant native to western North America, found in regions ranging from Washington to California and extending east to the Rocky Mountains and Great Plains wikipedia.orgswcoloradowildflowers.comburkeherbarium.orgwildflower.org. It thrives in semi-desert environments, particularly in sandy areas swcoloradowildflowers.comburkeherbarium.orgwildflower.org. L. pusillus was first collected by Meriwether Lewis in 1806 and formally described by Frederick Pursh in 1814 swcoloradowildflowers.com. This compound was first isolated from Lupinus pusillus Pursh by Marion and Fenton. Its structure was initially misassigned as a dihydrosparteine clockss.org.

Lupinus sericeus Pursh

Lupinus sericeus, known as silky lupine or Pursh's silky lupine, is a perennial herb found in western North America, from British Columbia to Arizona and east to Alberta and Colorado wikipedia.org. It grows in diverse habitats including forests, woodlands, and grasslands, often on dry, rocky slopes wikipedia.org. Carmack and co-workers subsequently isolated l-spartalupine from Lupinus sericeus Pursh and correctly assigned its structure clockss.org. The identity of this compound and l-spartalupine was later established by Greenhalgh and Marion clockss.org. While one study on a plant tentatively identified as L. sericeus did not find this compound, it did identify other alkaloids like l-sparteine, d-lupanine, d-α-isolupanine, lupilaxine, and lupanoline cdnsciencepub.com.

Identification in Other Plant Genera (e.g., Genista)

Beyond the Lupinus genus, this compound has also been identified in other plant genera within the Fabaceae family. Research on Genista species, particularly Genista vuralii, has revealed the presence of this compound in their alkaloid profiles. In a study investigating the alkaloid composition of the aerial parts of Genista vuralii, this compound was identified among ten quinolizidine (B1214090) alkaloids using capillary GC-MS tandfonline.comtandfonline.comresearchgate.net. This indicates that the occurrence of this compound is not exclusive to Lupinus species but extends to other genera within the same plant family.

Classification as a Quinolizidine Alkaloid within the Fabaceae Family

This compound is classified as a quinolizidine alkaloid. Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing secondary metabolites characterized by a 1-azabicyclo[4.4.0]decane moiety nih.govresearchgate.net. They are predominantly found in plants, with a significant presence in the Fabaceae (Leguminosae) family nih.govphytolab.comfrontiersin.orgfrontiersin.orgwikipedia.org. Within the Fabaceae, QAs are particularly abundant in tribes such as Genisteae, Sophoreae, and Thermopsideae tandfonline.com. The biosynthesis of QAs in plants primarily occurs in the green aerial parts, often in chloroplasts, and they are subsequently transported and accumulated in various plant organs, including seeds, leaves, and roots nih.gov. The production of QAs in legumes is considered a defense mechanism against herbivores and microorganisms nih.govfrontiersin.orgwikipedia.org. This compound, as a quinolizidine alkaloid, fits within this broader classification and shares the characteristic structural features and likely ecological roles associated with this group of compounds in the Fabaceae.

Co-occurrence and Profiling with Other Quinolizidine Alkaloids

This compound typically co-occurs with other quinolizidine alkaloids in the plants where it is found. The specific profile of co-occurring alkaloids can vary depending on the plant species and even within different parts of the same plant. In Lupinus species, QAs are synthesized in a species- and organ-specific manner, resulting in characteristic patterns with a few major compounds and several trace compounds mdpi.com. Studies profiling the alkaloid content of Lupinus species have identified various QAs alongside this compound, such as sparteine (B1682161), lupanine, anagyrine, and others cdnsciencepub.commdpi.comresearchgate.net. For instance, in a study on Lupinus sericeus, l-sparteine, d-lupanine, and d-α-isolupanine were found, although this compound was not detected in that specific sample cdnsciencepub.com. The identification of this compound in Genista vuralii was part of a broader analysis that identified ten quinolizidine alkaloids, including N-methylcytisine, cytisine, and lupanine, highlighting the co-occurrence of this compound with a range of other QAs in this genus as well tandfonline.comtandfonline.comresearchgate.net. Analyzing these alkaloid profiles, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides valuable insights into the phytochemical complexity of these plants and the relationships between different quinolizidine alkaloids tandfonline.comtandfonline.comresearchgate.net.

Table 1: Selected Plant Sources and Co-occurring Quinolizidine Alkaloids with this compound

| Plant Species | Co-occurring Quinolizidine Alkaloids (Examples) | Reference |

| Lupinus pusillus | (+)-sparteine (source from which this compound was first isolated alongside) | clockss.org |

| Lupinus sericeus | l-sparteine, d-lupanine, d-α-isolupanine, lupilaxine, lupanoline (in one study) | cdnsciencepub.com |

| Genista vuralii | N-methylcytisine, cytisine, tetrahydrorhombifoline, 17-oxosparteine, 5,6-dehydrolupanine, lupanine, 17-oxolupanine, anagyrine, baptifoline, 13α-tigloyloxylupanine | tandfonline.comtandfonline.comresearchgate.net |

Advanced Analytical Method Development for Pusilline Research

Development of Robust Analytical Procedures for Identification and Quantification

The initial phase of analytical development for Pusilline focuses on establishing robust procedures for its unequivocal identification and precise quantification. The primary objective is to create methods that are reliable and suitable for their intended purpose. europa.euresearchgate.net This involves a multi-faceted approach that begins with understanding the physicochemical properties of the this compound molecule, such as its solubility, polarity, and stability. pharmaguideline.com

The development process includes selecting appropriate analytical techniques and instruments. pharmaguideline.com For identification, this might involve spectroscopic methods to determine the unique spectral signature of this compound. For quantification, chromatographic techniques are often employed to measure the concentration of the analyte in a given sample. researchgate.net A key part of this stage is method optimization, where experimental parameters are systematically adjusted to achieve the best possible performance in terms of sensitivity, specificity, and speed. pharmaguideline.com Community-wide efforts to benchmark analytical tools can help researchers select the most effective methods for identification and quantification tasks. nih.gov

Optimization of Chromatographic Techniques for this compound Separation

Chromatography is a powerful technique for separating the components of a mixture, making it indispensable for isolating this compound for analysis. nih.govjournalagent.com The principle of chromatography involves the distribution of components between a stationary phase and a mobile phase. nih.govdrugfuture.com The optimization of these techniques is crucial for achieving high-resolution separation of this compound from impurities, degradation products, or other components in a complex matrix. nih.govjackwestin.com

Effective separation depends on several factors, including the choice of the stationary phase (e.g., the column in column chromatography) and the mobile phase (a liquid or gas). nih.govjournalagent.com The molecular characteristics of this compound, such as its size, charge, and hydrophobicity, will dictate the most suitable chromatographic method, which could be based on mechanisms like partition, adsorption, or ion exchange. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical method for separating and identifying volatile and thermally stable compounds. nih.gov For this compound to be analyzed by GC-MS, it must be sufficiently volatile or be chemically modified (derivatized) to increase its volatility. nih.gov In this technique, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. youtube.com Separation occurs as different components interact differently with the stationary phase, causing them to exit the column at different times. youtube.com

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. youtube.commdpi.com This allows for the definitive identification of this compound. Optimization of a GC-MS method for this compound would involve selecting the appropriate column, setting the optimal temperature program for the oven, and fine-tuning the mass spectrometer's parameters to maximize sensitivity and resolution. chromatographyonline.comresearchgate.net

Table 1: Example Parameters for GC-MS Method Development for this compound

| Parameter | Example Condition | Purpose |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness | Separation of this compound from matrix components. |

| Carrier Gas | Helium | Mobile phase to carry this compound through the column. |

| Inlet Temperature | 250 °C | Ensure complete vaporization of the sample. |

| Oven Program | 50 °C (1 min), ramp to 300 °C at 15 °C/min | Optimize separation and peak shape. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragment this compound to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole | Separate ions based on mass-to-charge ratio. |

| Scan Range | 50-500 m/z | Detect the molecular ion and key fragments of this compound. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique suitable for a broad range of compounds, including those that are non-volatile or thermally unstable. nih.gov It is a form of column chromatography where a liquid mobile phase carries the sample through a column packed with a solid stationary phase under high pressure. jackwestin.com The separation of this compound would be based on its interactions with the stationary and mobile phases. journalagent.comnih.gov

Method development for this compound using HPLC would involve:

Column Selection: Choosing a stationary phase (e.g., C18) that provides good retention and separation. nih.gov

Mobile Phase Optimization: Adjusting the composition of the solvent system (e.g., a mixture of water and acetonitrile) to achieve the desired retention time and resolution. pharmaguideline.comsielc.com

Detector Selection: Coupling the HPLC system to a suitable detector, such as an ultraviolet (UV) detector or a mass spectrometer (LC-MS), for sensitive and specific detection of this compound. sielc.com

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Example Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reverse-phase column for separating moderately polar compounds. |

| Mobile Phase | Isocratic elution with 60:40 Acetonitrile:Water | Simple and robust mobile phase for consistent separation. |

| Flow Rate | 1.0 mL/min | Optimal flow for good separation efficiency without excessive pressure. |

| Column Temperature | 30 °C | Controlled temperature for reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | Detection at a wavelength where this compound is expected to absorb light. |

| Injection Volume | 10 µL | Standard volume for quantitative analysis. |

Integration of Spectroscopic Methods in Analytical Development

Spectroscopic methods are crucial for elucidating the chemical structure and confirming the identity of this compound. nih.gov These techniques measure the interaction of matter with electromagnetic radiation. nih.gov When integrated with separation techniques like chromatography, they provide a powerful tool for analysis.

Common spectroscopic techniques that would be valuable in this compound research include:

Mass Spectrometry (MS): As discussed with GC-MS and LC-MS, this technique provides information about the molecular weight and fragmentation pattern of this compound, which is essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of a molecule, allowing for the precise determination of the this compound chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule and is often used as a detection method in HPLC.

By combining data from these different spectroscopic methods, a comprehensive and unambiguous characterization of the this compound compound can be achieved. nih.govresearchgate.net

Validation Strategies for this compound Analytical Procedures

Once an analytical method for this compound is developed, it must be validated to demonstrate its suitability for the intended purpose. europa.euresearchgate.net Method validation is a regulatory requirement in many fields and ensures the reliability and accuracy of the analytical data. woah.orgedqm.eupacelabs.com The validation process involves evaluating several key performance characteristics according to established guidelines. researchgate.netwoah.org

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess this compound in the presence of other components, such as impurities or matrix components. researchgate.net

Linearity: Demonstrating that the method's response is directly proportional to the concentration of this compound over a specific range. europa.euregulations.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery. regulations.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run variability). regulations.gov

Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. regulations.gov

Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. regulations.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

A thorough validation process ensures that the analytical procedure for this compound is reliable, reproducible, and fit for purpose in a routine analytical laboratory. regulations.gov

Future Directions and Research Perspectives for Pusilline Compound

Advancements in Enantioselective and Scalable Synthesis

Future research in pusilline synthesis is expected to focus on developing more efficient, enantioselective, and scalable routes. The complex stereochemistry of this compound, with its multiple chiral centers, necessitates synthetic methods that can precisely control the formation of specific stereoisomers. ontosight.ai While various synthetic routes to this compound and its analogs exist, the development of enantioselective transformations is central to advances in the life sciences, particularly for preparing chiral molecules as predominantly one mirror-image isomer. nih.gov

Scalable synthesis is crucial for producing sufficient quantities of this compound for extensive biological evaluation and potential therapeutic development. nih.govresearchgate.net This involves developing processes that can be performed on a larger scale without demanding stringent conditions and using inexpensive reagents where possible. nih.gov Advances in catalytic asymmetric methodologies are significantly advancing the utility of complex scaffolds in chiral drug discovery and development. researchgate.net For example, research on the scalable enantioselective synthesis of other complex molecules highlights the potential for achieving high yields and enantiomeric ratios on a gram scale. rsc.orgchemrxiv.org

Deeper Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

Understanding the biosynthetic pathways of this compound is a critical area for future research. This compound is a lupine alkaloid found in Lupinus species. soton.ac.uksoton.ac.uk Elucidating the specific enzymatic steps and intermediates involved in its natural production can provide insights for potential bioengineering approaches to produce this compound or its precursors. Research into the biosynthesis of other natural products, such as pullulan, has successfully identified key enzymes and regulatory mechanisms, including regulation by glucose repression and signaling pathways. nih.gov Applying similar genome-wide mutant analysis and molecular mechanism studies could reveal the complexities of this compound biosynthesis.

Furthermore, investigating the regulatory mechanisms that control this compound production in plants is important. This could involve studying the genetic and environmental factors that influence the expression of biosynthetic enzymes. Insights gained from the regulation of other biosynthetic pathways, such as the pyrimidine (B1678525) biosynthesis pathway regulated by lysine (B10760008) acetylation, could inform research into the regulatory networks governing this compound formation. nih.gov

Comprehensive In Vitro Biological Profiling and Target Identification

Comprehensive in vitro biological profiling of this compound is essential to fully understand its potential therapeutic applications. While preliminary studies suggest potential antimicrobial, antiviral, or anticancer properties, detailed investigations are needed. ontosight.ai This involves a range of in vitro assays to measure its biological activity, characterize its pharmacology, and assess the effects of modulating specific functions. sygnaturediscovery.comconceptlifesciences.com

Target identification is a crucial step in drug discovery, aiming to pinpoint the specific molecular targets, such as proteins or nucleic acids, with which a small molecule interacts. danaher.comnih.gov Techniques for target identification include affinity-based pull-down methods and label-free approaches, which can help understand the mode of action of biologically active small molecules. nih.gov Future research should focus on identifying the specific enzymes, receptors, or pathways that this compound interacts with, using techniques like cell-based assays, expression profiling, and potentially chemical proteomics. sygnaturediscovery.comconceptlifesciences.comdanaher.comnih.govaxxam.com

Application of Computational Chemistry and Chemoinformatics in Discovery

Computational chemistry and chemoinformatics are powerful tools that can significantly accelerate future research on this compound. These approaches can be applied at all stages of the drug discovery process, from target assessment to lead optimization. bioascent.com

Chemoinformatics, which involves the use of computer technologies to process chemical data, can be used for tasks such as descriptor computations, structural similarity searches, and the application of classification algorithms. nih.gov Predictive modeling for biological activity, virtual screening, and the study of protein-ligand interactions through techniques like molecular docking and simulations are key applications of computational chemistry in drug discovery. bioascent.comu-strasbg.frsoci.org Applying these methods to this compound could involve:

Virtual Screening: Identifying potential biological targets by screening databases of proteins against the structure of this compound.

Molecular Docking: Predicting the binding affinity and interaction modes of this compound with identified targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that relate the chemical structure of this compound and its derivatives to their biological activity, which can guide the design of new compounds with improved properties. nih.govu-strasbg.frnih.gov

Computational approaches can help prioritize experimental studies and provide valuable insights into the potential activities and mechanisms of this compound before extensive laboratory work.

Expanding Research on this compound Derivatives for Novel Bioactivities

Given that compounds with structures similar to this compound have shown promising biological activities, expanding research on this compound derivatives is a logical future direction. ontosight.ai Modifying the structure of this compound could lead to the discovery of novel bioactivities or improved potency and selectivity for known activities.

This research could involve the synthesis of a library of this compound analogs with variations in functional groups, stereochemistry, and the heterocyclic core. The synthesized derivatives would then undergo comprehensive in vitro and potentially in vivo biological profiling to identify compounds with desirable properties. ontosight.aisygnaturediscovery.comconceptlifesciences.com Structure-activity relationship (SAR) studies on these derivatives, potentially guided by computational chemistry, would be crucial for understanding how structural changes impact biological activity and for designing more effective compounds.

Q & A

Q. What are the primary methodologies for identifying and characterizing Pusilline in biological samples?

To identify this compound, researchers should employ a combination of chromatographic separation (e.g., HPLC or GC-MS) and spectroscopic analysis (NMR, IR, or UV-Vis). Structural confirmation requires cross-referencing spectral data with existing databases and synthetic standards. Experimental protocols must detail solvent systems, column specifications, and calibration curves to ensure reproducibility . For novel characterization, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to establish purity and molecular composition .

Q. How should researchers design initial experiments to assess this compound's bioactivity?

Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) using dose-response curves to determine IC50/EC50 values. Include positive and negative controls, and validate results across multiple biological replicates. Statistical tools (e.g., ANOVA or t-tests) must justify significance thresholds. Document reagent sources, cell lines, and incubation conditions to align with reproducibility guidelines .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Follow green chemistry principles to optimize yield and minimize waste. Use reaction schemes with explicit stoichiometric ratios, catalysts, and temperature/pH controls. Characterize intermediates via TLC or LC-MS to track reaction progress. For novel synthetic routes, provide NMR spectra and melting points for all intermediates and final products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic meta-analysis comparing experimental variables:

- Biological models : Differences in cell lines or animal species.

- Dosage regimens : Variations in concentration, exposure time, or administration routes.

- Assay conditions : pH, temperature, or co-factor availability. Use statistical frameworks like mixed-effects models to account for heterogeneity. Transparently report limitations in original studies, such as small sample sizes or unvalidated assays .

Q. What experimental strategies are recommended for elucidating this compound's mechanism of action at the molecular level?

Combine omics approaches (proteomics, metabolomics) with computational docking studies. For example:

- Target identification : Use affinity chromatography coupled with mass spectrometry to isolate this compound-binding proteins.

- Pathway analysis : Apply gene knockout/knockdown models (e.g., CRISPR/Cas9) to validate hypothesized pathways.

- Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding constants .

Q. How should researchers address stability challenges when working with this compound in aqueous environments?

Design stability-indicating assays under varied conditions (pH, light, temperature). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. For labile functional groups, consider prodrug formulations or encapsulation in nanocarriers. Document degradation products and their biological relevance .

Methodological Frameworks

What criteria should guide the formulation of research questions about this compound's ecological impacts?

Apply the FINER framework:

Q. How can mixed-methods approaches enhance studies on this compound's pharmacokinetics?

Integrate quantitative (e.g., LC-MS plasma concentration curves) and qualitative data (patient-reported outcomes in clinical trials). Use triangulation to validate absorption/metabolism patterns across cohorts. Ensure compliance with HIPAA and institutional review boards (IRBs) when involving human subjects .

Data Presentation & Reproducibility

Q. What are the key elements of a reproducible protocol for this compound-related research?

Include:

Q. How should researchers structure a manuscript to highlight this compound's novel applications?

Follow IMRaD (Introduction, Methods, Results, Discussion) with emphasis on:

- Introduction : Contrast this compound’s properties with existing compounds.

- Methods : Detail synthesis, characterization, and assay validation.

- Results : Use tables for comparative bioactivity data (e.g., IC50 vs. structural analogs).

- Discussion : Propose mechanistic hypotheses and future in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.